N-(4-methylbenzyl)-2-(2-nitrophenoxy)-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylbenzyl)-2-(2-nitrophenoxy)-N-(pyridin-2-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a nitro group, a pyridine ring, and a benzyl group. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-2-(2-nitrophenoxy)-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the phenoxy ring.
Acylation: Formation of the acetamide linkage.
Benzylation: Addition of the 4-methylbenzyl group.
Pyridine Incorporation: Attachment of the pyridine ring.
Each step would require specific reagents and conditions, such as nitrating agents (e.g., nitric acid), acylating agents (e.g., acetic anhydride), and catalysts (e.g., Lewis acids).
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)-2-(2-nitrophenoxy)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
N-(4-methylbenzyl)-2-(2-nitrophenoxy)-N-(pyridin-2-yl)acetamide may have various applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential pharmacological activities, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-2-(2-nitrophenoxy)-N-(pyridin-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylbenzyl)-2-(2-nitrophenoxy)-N-(pyridin-2-yl)acetamide: can be compared with other acetamides, nitro compounds, and pyridine derivatives.
This compound: is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Uniqueness
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
Molecular Formula |
C21H19N3O4 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(2-nitrophenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C21H19N3O4/c1-16-9-11-17(12-10-16)14-23(20-8-4-5-13-22-20)21(25)15-28-19-7-3-2-6-18(19)24(26)27/h2-13H,14-15H2,1H3 |
InChI Key |
HGBWOZHXALXGBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.